molecular formula C13H17N B13920629 (3,5-Dicyclopropylphenyl)methanamine

(3,5-Dicyclopropylphenyl)methanamine

Cat. No.: B13920629
M. Wt: 187.28 g/mol
InChI Key: LCSAUKMXKPKORO-UHFFFAOYSA-N
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Description

(3,5-Dicyclopropylphenyl)methanamine is an organic compound with the molecular formula C13H17N It is characterized by the presence of two cyclopropyl groups attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dicyclopropylphenyl)methanamine typically involves the following steps:

    Amination: The methanamine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropylation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dicyclopropylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(3,5-Dicyclopropylphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dicyclopropylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential for understanding its effects.

Comparison with Similar Compounds

  • Cyclopropyl(phenyl)methanamine
  • 3,5-Dimethoxybenzylamine
  • [3-(2-Methoxyethoxy)phenyl]methanamine

Comparison: (3,5-Dicyclopropylphenyl)methanamine stands out due to its dual cyclopropyl groups, which impart unique steric and electronic properties

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(3,5-dicyclopropylphenyl)methanamine

InChI

InChI=1S/C13H17N/c14-8-9-5-12(10-1-2-10)7-13(6-9)11-3-4-11/h5-7,10-11H,1-4,8,14H2

InChI Key

LCSAUKMXKPKORO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)CN)C3CC3

Origin of Product

United States

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